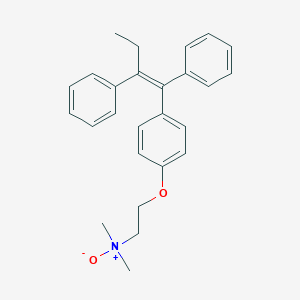

Tamoxifen N-oxide

Vue d'ensemble

Description

Le N-oxyde de tamoxifène est un métabolite du tamoxifène, un modulateur sélectif des récepteurs des œstrogènes bien connu, principalement utilisé dans le traitement du cancer du sein positif aux récepteurs des œstrogènes. Le N-oxyde de tamoxifène a suscité un intérêt en raison de ses propriétés chimiques uniques et de ses activités biologiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le N-oxyde de tamoxifène peut être synthétisé par oxydation du tamoxifène. Une méthode courante implique l'utilisation de monooxygénases à flavine (FMO) qui catalysent la formation de N-oxyde de tamoxifène à partir du tamoxifène . La réaction nécessite généralement une source d'oxygène et se produit dans des conditions douces.

Méthodes de production industrielle : Dans un contexte industriel, la production de N-oxyde de tamoxifène peut impliquer des procédés d'oxydation à grande échelle utilisant des conditions optimisées pour garantir un rendement et une pureté élevés. L'utilisation de biocatalyseurs comme les FMO peut être mise à l'échelle, et des réacteurs à écoulement continu peuvent être utilisés pour améliorer l'efficacité et le contrôle des paramètres réactionnels.

Analyse Des Réactions Chimiques

Types de réactions : Le N-oxyde de tamoxifène subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation d'autres métabolites.

Réduction : Le N-oxyde de tamoxifène peut être réduit en tamoxifène dans des conditions spécifiques.

Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe N-oxyde est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène ou oxygène moléculaire en présence de FMO.

Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrogénation catalytique.

Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux produits formés :

Oxydation : Métabolites oxydés supplémentaires.

Réduction : Tamoxifène.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

Le N-oxyde de tamoxifène a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'oxydation et le rôle des FMO.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés anticancéreuses.

Médecine : Exploré comme agent thérapeutique potentiel en raison de sa capacité à moduler les récepteurs des œstrogènes.

5. Mécanisme d'action

Le N-oxyde de tamoxifène exerce ses effets principalement par interaction avec les récepteurs des œstrogènes. Il se lie à ces récepteurs, modulant leur activité et influençant la transcription des gènes sensibles aux œstrogènes. Cette modulation peut inhiber la prolifération des cellules cancéreuses du sein positives aux récepteurs des œstrogènes. De plus, le N-oxyde de tamoxifène peut exercer des effets par des voies non liées aux récepteurs des œstrogènes, notamment l'induction du stress oxydatif et de l'apoptose dans les cellules cancéreuses .

Composés similaires :

Tamoxifène : Le composé parent, largement utilisé dans le traitement du cancer du sein.

4-Hydroxytamoxifène : Un métabolite puissant avec une affinité plus élevée pour les récepteurs des œstrogènes.

Endoxifène : Un autre métabolite actif présentant une activité anticancéreuse significative.

Comparaison : Le N-oxyde de tamoxifène est unique en raison de son état d'oxydation spécifique et du potentiel de modifications chimiques supplémentaires. Contrairement au tamoxifène, qui est principalement utilisé pour sa modulation des récepteurs des œstrogènes, les propriétés oxydatives supplémentaires du N-oxyde de tamoxifène peuvent offrir des avantages thérapeutiques distincts et des opportunités de recherche .

Applications De Recherche Scientifique

Biochemical Properties and Mechanisms

Tamoxifen N-oxide is formed through the oxidation of tamoxifen and is characterized by its ability to interact with various biological systems. Notably, it can form DNA adducts, which may have implications for mutagenesis and carcinogenesis. Studies indicate that tamNox acts as a weak inhibitor of human hydroxysteroid sulfotransferase 2A1, with a value of 9.1 µM, suggesting potential interactions that could influence hormone metabolism .

Breast Cancer Treatment

This compound has been investigated for its role in breast cancer therapy. Research indicates that it may serve as an intermediate metabolite that contributes to the overall efficacy of tamoxifen by influencing the levels of active metabolites such as 4-hydroxytamoxifen . Understanding the pharmacokinetics of tamNox could lead to personalized dosing strategies aimed at optimizing therapeutic outcomes while minimizing side effects.

Other Potential Uses

Beyond breast cancer, there are indications that tamNox may have applications in treating other conditions:

- Retroperitoneal fibrosis : Tamoxifen has shown promise in managing this condition, and its metabolites, including tamNox, could enhance therapeutic efficacy .

- Oligozoospermia : There is some evidence to suggest that tamNox may influence male fertility conditions related to androgen sensitivity .

Clinical Trials

A randomized trial involving 115 patients treated with varying doses of tamoxifen revealed significant correlations between serum levels of tamNox and tumor tissue concentrations of other metabolites. Notably, while other metabolites showed increased tissue levels with higher doses, tamNox did not exhibit this trend, indicating a unique distribution profile that warrants further investigation .

In Vitro Studies

In vitro studies using estrogen receptor-positive MCF-7 breast cancer cells demonstrated that tamNox could be reduced back to tamoxifen over time. This conversion suggests that tamNox plays a role in the metabolic pathway of tamoxifen, potentially affecting its therapeutic efficacy and side effect profile .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Breast Cancer Treatment | Intermediate metabolite influencing efficacy; potential for personalized dosing strategies |

| Retroperitoneal Fibrosis | Investigated for therapeutic benefits in managing this condition |

| Male Fertility Conditions | Potential influence on oligozoospermia related to androgen sensitivity |

| DNA Interaction | Forms DNA adducts; implications for mutagenesis and carcinogenesis |

Mécanisme D'action

Tamoxifen N-oxide exerts its effects primarily through interaction with estrogen receptors. It binds to these receptors, modulating their activity and influencing the transcription of estrogen-responsive genes. This modulation can inhibit the proliferation of estrogen receptor-positive breast cancer cells. Additionally, this compound may exert effects through non-estrogen receptor pathways, including the induction of oxidative stress and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Tamoxifen: The parent compound, widely used in breast cancer treatment.

4-Hydroxytamoxifen: A potent metabolite with higher affinity for estrogen receptors.

Endoxifen: Another active metabolite with significant anti-cancer activity.

Comparison: Tamoxifen N-oxide is unique due to its specific oxidation state and the potential for further chemical modifications. Unlike tamoxifen, which is primarily used for its estrogen receptor modulation, this compound’s additional oxidative properties may offer distinct therapeutic advantages and research opportunities .

Activité Biologique

Tamoxifen N-oxide is a significant metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. Understanding the biological activity of this compound is crucial for elucidating its role in the pharmacological effects and potential side effects associated with tamoxifen therapy. This article reviews the metabolic pathways, biological mechanisms, and research findings related to this compound.

Metabolism of Tamoxifen

Tamoxifen undergoes extensive metabolism primarily in the liver, where it is converted into several metabolites, including this compound. The cytochrome P450 enzyme system, particularly CYP2D6, CYP3A4, and CYP2C19, plays a critical role in this metabolic process.

Key Metabolites

- Tamoxifen : The parent compound.

- 4-Hydroxytamoxifen : A potent active metabolite.

- Endoxifen : The most active metabolite, significantly contributing to tamoxifen's therapeutic effects.

- This compound : A less understood metabolite whose biological activity is under investigation.

The metabolic pathway can be summarized as follows:

| Metabolite | Formation Enzyme | Biological Activity |

|---|---|---|

| Tamoxifen | - | Parent compound |

| 4-Hydroxytamoxifen | CYP2D6 | Active; binds strongly to ER |

| Endoxifen | CYP2D6 | Most active; enhances efficacy |

| This compound | CYP3A4/CYP2C19 | Less clear; potential storage form |

Estrogen Receptor Modulation

This compound exhibits varying degrees of estrogen receptor (ER) binding affinity compared to its parent compound and other metabolites. While it has been suggested that this compound may not possess significant estrogenic activity, its role in modulating ER activity remains an area of active research. Studies indicate that it may act as a partial agonist or antagonist depending on the tissue context .

Genotoxicity and DNA Interaction

Research has shown that tamoxifen and its metabolites, including this compound, can form DNA adducts, which may lead to genotoxic effects. A study involving DBA/2 mice demonstrated the formation of hepatic DNA adducts following tamoxifen administration, highlighting the potential for this compound to participate in similar interactions . However, evidence suggests that the genotoxicity associated with tamoxifen may not be primarily due to this compound but rather to other metabolites like 4-hydroxytamoxifen.

Pharmacokinetics

Pharmacokinetic studies indicate that the concentration of this compound can vary based on genetic polymorphisms affecting metabolic enzymes. For instance, individuals with certain CYP2D6 genotypes may have altered levels of this metabolite, potentially influencing therapeutic outcomes and toxicity profiles .

Clinical Implications

Several clinical studies have investigated the relationship between tamoxifen metabolism and patient outcomes. For example, a meta-analysis revealed that patients with reduced CYP2D6 activity had poorer survival rates when treated with tamoxifen, suggesting that variations in metabolite levels, including this compound, could impact treatment efficacy .

Toxicity Observations

Reports indicate that higher serum concentrations of tamoxifen and its metabolites correlate with increased toxicity in some patients. This observation underscores the importance of monitoring metabolite levels to optimize therapeutic strategies while minimizing adverse effects .

Propriétés

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAASNACECBQAFW-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[O-])/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316463 | |

| Record name | Tamoxifen N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75504-34-6 | |

| Record name | Tamoxifen N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75504-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamoxifen N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075504346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamoxifen N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which enzymes are primarily responsible for the formation of TNO from TAM?

A1: The flavin-containing monooxygenase (FMO) enzymes, particularly FMO1 and FMO3, are the major catalysts for the N-oxidation of TAM to TNO. [, ]

Q2: Are there species-specific differences in the enzymes involved in TNO formation?

A2: Yes, human FMO1 is not expressed in adults, making FMO3 the primary enzyme responsible for TNO formation in humans. []

Q3: Can TNO be converted back to TAM in biological systems?

A3: Yes, several human cytochrome P450 (CYP) enzymes, notably CYP1A1, CYP2A6, and CYP3A4, have been shown to reduce TNO back to TAM. [] Interestingly, even reduced hemoglobin exhibits this reductive capability. []

Q4: Does the reduction of TNO back to TAM impact TAM's therapeutic efficacy?

A4: The potential for a metabolic cycle between TAM and TNO in vivo raises questions about its impact on TAM's overall efficacy and duration of action. This remains an active area of research. []

Q5: What other metabolic pathways are important for TAM besides N-oxidation?

A5: In addition to N-oxidation, TAM undergoes other significant metabolic transformations, including:

- N-demethylation: Primarily catalyzed by CYP3A4, this pathway leads to the formation of N-desmethyltamoxifen. [, ]

- 4-hydroxylation: This pathway produces 4-hydroxytamoxifen, a more potent antiestrogen than TAM itself. [, , ]

- α-hydroxylation: This pathway leads to the formation of α-hydroxytamoxifen, a precursor to reactive metabolites capable of forming DNA adducts. [, , ]

Q6: Are there differences in the metabolic profiles of TAM across different species?

A6: Yes, significant species-related differences exist in TAM metabolism. For instance:

- Mice: Exhibit rapid metabolism of TAM, primarily to TNO, potentially contributing to their lower susceptibility to TAM-induced liver cancer. [, ]

- Rats: Show a greater propensity for forming α-hydroxytamoxifen and its DNA-reactive metabolites compared to humans, potentially explaining their higher susceptibility to TAM-induced liver cancer. [, ]

Q7: Can TNO itself form DNA adducts?

A7: While TNO itself does not appear to directly form DNA adducts, studies have identified α-(N2-deoxyguanosinyl)tamoxifen N-oxide as a DNA adduct in the liver of mice treated with TAM. [] This suggests that TNO might be further metabolized to reactive species capable of DNA modification.

Q8: What other TAM metabolites are known to contribute to DNA adduct formation?

A8: The primary DNA-reactive metabolite of TAM is thought to be an α-sulfooxy metabolite, formed by the enzyme hydroxysteroid sulfotransferase 2A1 (SULT2A1) acting on α-hydroxytamoxifen. [, ]

Q9: What analytical techniques are commonly used to study TAM and its metabolites, including TNO?

A9: A range of analytical techniques is employed for the analysis of TAM and its metabolites, including:

- High-performance liquid chromatography (HPLC): Frequently coupled with ultraviolet (UV) detection or mass spectrometry (MS) for separation and quantification of TAM and its metabolites in various matrices. [, , , , , , ]

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the identification and quantification of TAM and its metabolites in complex biological samples. [, , , ]

- 32P-Postlabeling/HPLC: This technique is particularly valuable for the detection and quantification of TAM-DNA adducts in tissues. [, , , ]

- Electrochemiluminescence (ECL): ECL-based arrays coupled with liver microsomes have been used to study the relative DNA damage caused by TAM metabolites in different species. []

Q10: What are the challenges associated with the analysis of TNO?

A10: Analyzing TNO presents unique challenges due to:

- Its potential reduction back to TAM during sample preparation and analysis: This necessitates careful optimization of methods to minimize this conversion. []

- The presence of numerous TAM metabolites in biological samples: This requires methods with high selectivity to differentiate TNO from other metabolites. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.